1,7-Naphthalenedisulfonic acid, 6-((4-cyclohexylphenyl)azo)-4-((2,5-dichlorobenzoyl)amino)-5-hydroxy-, disodium salt
Description
The compound 1,7-Naphthalenedisulfonic acid, 6-((4-cyclohexylphenyl)azo)-4-((2,5-dichlorobenzoyl)amino)-5-hydroxy-, disodium salt is a structurally complex azo dye derivative. Its molecular architecture includes:
- A 1,7-naphthalenedisulfonic acid backbone with two sulfonate groups, enhancing water solubility.
- A 4-cyclohexylphenyl azo group at position 6, contributing to hydrophobic interactions and chromophore stability.
- A 2,5-dichlorobenzoyl amino group at position 4, which may influence electronic properties and biological activity.
This compound is likely used in industrial dyeing processes or as a specialty chemical in research due to its conjugated azo system and functionalized substituents .
Properties
CAS No. |
6362-46-5 |
|---|---|
Molecular Formula |
C29H23Cl2N3Na2O8S2 |
Molecular Weight |
722.5 g/mol |
IUPAC Name |
disodium;6-[(4-cyclohexylphenyl)diazenyl]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C29H25Cl2N3O8S2.2Na/c30-18-8-11-22(31)20(14-18)29(36)32-23-12-13-24(43(37,38)39)21-15-25(44(40,41)42)27(28(35)26(21)23)34-33-19-9-6-17(7-10-19)16-4-2-1-3-5-16;;/h6-16,35H,1-5H2,(H,32,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
NVRHDEJQOLEKBI-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=C(C=CC(=C5)Cl)Cl)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material: 1,7-Naphthalenedisulfonic Acid
- The base compound, 1,7-naphthalenedisulfonic acid , is typically prepared by disulfonation of naphthalene using strong sulfonating agents such as sulfuric acid, fuming sulfuric acid, or chlorosulfonic acid.
- The sulfonation reaction conditions (temperature, acid concentration) are critical to favor formation of the 1,7-isomer over other positional isomers such as 1,6-, 2,6-, or 2,7-naphthalenedisulfonic acids.
- Separation and purification of the 1,7-isomer can be achieved by controlled dilution of the reaction mixture with water and temperature regulation to precipitate the desired isomer selectively.
Functionalization Steps
The preparation of the target compound involves the following key functionalization reactions on the 1,7-naphthalenedisulfonic acid scaffold:
- Azo Coupling : Introduction of the 6-((4-cyclohexylphenyl)azo) group via diazotization of 4-cyclohexylaniline followed by coupling with the hydroxy group at position 6 of the naphthalene ring.
- Acylation (Amidation) : Attachment of the 4-((2,5-dichlorobenzoyl)amino) group at position 4 by reaction with 2,5-dichlorobenzoyl chloride or an activated derivative.
- Hydroxyl Group Position : The hydroxyl group remains at position 5, providing a site for azo coupling and influencing solubility and dye properties.
Detailed Preparation Methods
Sulfonation and Isolation of 1,7-Naphthalenedisulfonic Acid
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Naphthalene + Sulfuric acid (98%) | Disulfonation at 130-180 °C | Mixture of isomers including 1,7- |
| 2 | Dilution with water to 45-90% acid conc. | Selective crystallization of 1,7-isomer | Temperature controlled 0-70 °C |
| 3 | Filtration and washing | Pure 1,7-naphthalenedisulfonic acid | No organic solvents or salts needed |
This process is adapted from patented methods for selective isomer separation.
Diazotization and Azo Coupling
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4-Cyclohexylaniline + NaNO2 + HCl (0-5 °C) | Formation of diazonium salt | Low temperature to stabilize diazonium |
| 2 | Coupling with 1,7-naphthalenedisulfonic acid (position 6 hydroxy) | Formation of azo linkage | pH controlled to optimize coupling |
This step introduces the 6-((4-cyclohexylphenyl)azo) substituent, a key chromophore in the molecule.
Acylation (Amidation) with 2,5-Dichlorobenzoyl Derivative
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 1,7-naphthalenedisulfonic acid azo intermediate + 2,5-dichlorobenzoyl chloride | Formation of amide bond at position 4 | Usually in presence of base (e.g., pyridine) |
| 2 | Purification by crystallization or chromatography | Pure 4-((2,5-dichlorobenzoyl)amino) derivative | Ensures disodium salt formation |
Summary Table of Preparation Steps
| Stage | Reagents/Conditions | Product Intermediate | Key Parameters |
|---|---|---|---|
| Sulfonation | Naphthalene + H2SO4 (98%), 130-180 °C | 1,7-Naphthalenedisulfonic acid (free acid) | Acid concentration 45-90%, temp 0-70 °C |
| Diazotization | 4-Cyclohexylaniline + NaNO2 + HCl, 0-5 °C | Diazonium salt | Low temp for stability |
| Azo Coupling | Diazonium salt + 1,7-naphthalenedisulfonic acid | 6-((4-cyclohexylphenyl)azo)- derivative | pH control critical |
| Acylation (Amidation) | 2,5-Dichlorobenzoyl chloride + base | 4-((2,5-dichlorobenzoyl)amino)- substituted product | Base presence, controlled addition |
| Salt Formation | Neutralization with NaOH or Na2CO3 | Disodium salt final compound | Ensures solubility and stability |
Research Findings and Analysis
- The sulfonation step is well-established with clear protocols for selective isomer isolation, avoiding the use of organic solvents or salts, which simplifies downstream processing.
- The azo coupling reaction is sensitive to pH and temperature; maintaining low temperature during diazotization prevents decomposition of the diazonium salt and ensures high coupling efficiency.
- The acylation step requires careful control of stoichiometry and reaction conditions to avoid side reactions such as hydrolysis or over-acylation.
- The final disodium salt form enhances water solubility, which is critical for dye applications.
- No single comprehensive literature source details the entire sequence for this exact compound; however, the synthesis is logically derived from established methods for related azo-naphthalenedisulfonic acid derivatives documented in chemical patents and PubChem data.
Chemical Reactions Analysis
Types of Reactions
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Cleaved products of the azo bond.
Reduction: Corresponding amines of the original aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of naphthalene derivatives and features multiple functional groups that enhance its reactivity and applicability in various fields. Its structure includes:
- Azo group : Known for its role in dyeing processes.
- Sulfonic acid groups : Enhance solubility in water and increase the compound's reactivity.
- Amine and hydroxyl functionalities : Contribute to biological activity and potential therapeutic applications.
Dye Production
The compound is primarily used in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The presence of the azo group allows for the formation of various colors depending on the substituents attached to the naphthalene backbone.
Key Points:
- Color Fastness : Azo dyes derived from this compound exhibit excellent color fastness properties.
- Versatility : Can be modified to produce a range of colors suitable for different applications.
Textile Industry
In the textile industry, this compound is utilized for dyeing fabrics due to its bright coloration and stability. It is suitable for both natural and synthetic fibers.
Benefits:
- Provides high-quality coloration with durability.
- Environmentally friendly alternatives can be developed using this compound.
Spectrophotometric Analysis
1,7-Naphthalenedisulfonic acid derivatives are employed in spectrophotometric methods for the quantitative analysis of various substances. The compound can form colored complexes with metal ions, allowing for sensitive detection.
Applications:
- Metal Ion Detection : Used for detecting trace amounts of metals such as lead or copper in environmental samples.
- Biological Assays : Useful in assays that require colorimetric detection methods.
Chromatography
The compound can also serve as a stationary phase or a derivatizing agent in chromatographic techniques. Its polar nature allows it to interact effectively with various analytes.
Advantages:
- Enhances separation efficiency in liquid chromatography.
- Improves detection limits for complex mixtures.
Antioxidant Properties
Research indicates that compounds similar to 1,7-naphthalenedisulfonic acid may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antimicrobial agents.
Study on Azo Dyes
A study published in the International Journal of Molecular Sciences explored the synthesis of azo dyes using naphthalenedisulfonic acids. It highlighted their application in textiles and assessed their environmental impact, concluding that modifications could lead to more sustainable practices .
Metal Ion Detection Research
Research conducted by Myslak et al. (1991) demonstrated the efficacy of naphthalenedisulfonic acid derivatives in detecting metal ions through spectrophotometric methods. The study found that these compounds could detect low concentrations of harmful metals effectively .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can undergo reversible changes in its electronic structure, leading to color changes under different conditions. In biological applications, the compound can interact with cellular components, allowing for selective staining of specific structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Key Differences
The following table compares the target compound with structurally related naphthalenedisulfonic acid derivatives:
Functional and Property Comparisons
Solubility and Stability
- The disodium counterion in the target compound and 72828-83-2 enhances aqueous solubility compared to the lithium sodium salt in 83400-11-7 .
- The 2,5-dichlorobenzoyl group in the target compound may confer higher photostability than the benzoylamino group in 72828-83-2 due to electron-withdrawing chlorine atoms .
Chromophoric Properties
- The azo groups in all compounds contribute to strong absorbance in the visible spectrum (~400–600 nm).
Environmental and Regulatory Profiles
Limitations and Knowledge Gaps
- Data Availability : Detailed spectroscopic, thermodynamic, or toxicological data for the target compound are scarce in publicly accessible literature.
- Comparative Studies: No direct studies compare the target compound’s performance (e.g., dye efficiency) against analogs like 83027-52-5 or 83400-11-5.
Biological Activity
1,7-Naphthalenedisulfonic acid derivatives have garnered attention due to their diverse biological activities, particularly as potential therapeutic agents. The compound under consideration, 1,7-Naphthalenedisulfonic acid, 6-((4-cyclohexylphenyl)azo)-4-((2,5-dichlorobenzoyl)amino)-5-hydroxy-, disodium salt, is a complex molecule that exhibits significant biological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Two sulfonic acid groups that enhance its solubility and bioavailability.
- Azo linkage which is known for its role in biological activity.
- Hydroxy and amine functional groups that may participate in various biochemical interactions.
Antiviral Activity
Research indicates that diazenylaryl sulfonic acids, including derivatives similar to the compound , exhibit dual inhibitory effects against viral neuraminidases and Streptococcus pneumoniae neuraminidases. For instance:
- A study demonstrated that a related compound inhibited both viral and bacterial neuraminidases with values lower than 1.5 μM. This suggests potential use in treating co-infections involving influenza viruses and bacterial pathogens like S. pneumoniae .
Antimicrobial Properties
Several studies have explored the antimicrobial activity of naphthalenedisulfonic acid derivatives:
- Compounds were tested against pathogenic strains such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus. Results indicated varying degrees of antibacterial efficacy, with some derivatives showing promising results against multiple strains .
Anti-HIV Activity
Naphthalenedisulfonic acid derivatives have also been investigated for their anti-HIV properties:
- A specific bis derivative demonstrated activity against HIV-1 and HIV-2 by inhibiting giant cell formation and reverse transcriptase activity. This highlights the potential for these compounds in antiviral drug development .
Case Studies
The biological activity of 1,7-naphthalenedisulfonic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonic groups interact with active sites on enzymes like neuraminidases, blocking their function.
- Molecular Interactions : The azo group can facilitate interactions with nucleophiles in biological systems, enhancing the compound's reactivity.
Q & A
Basic Research Question: What are the recommended synthetic routes for achieving high-purity yields of this compound, and how do reaction conditions influence azo coupling efficiency?
Methodological Answer:
The synthesis typically involves sequential azo coupling and sulfonation reactions. Key steps include:
- Diazo Formation : Use freshly diazotized 4-cyclohexylaniline under controlled pH (1–2, HCl/NaNO₂ at 0–5°C) to stabilize the diazonium intermediate .
- Coupling Reaction : React the diazonium salt with the naphthalene backbone in alkaline medium (pH 8–9) to favor electrophilic substitution at the 6-position of the naphthalene ring .
- Purification : Employ recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: methanol/ethyl acetate) to isolate the disodium salt form .
Critical Factors : Temperature fluctuations >5°C during diazo formation can lead to by-products (e.g., triazenes), while excessive alkalinity (>pH 10) reduces coupling efficiency due to hydroxyl competition .
Basic Research Question: How can researchers characterize the solubility and stability of this compound under varying pH and ionic strength conditions?
Methodological Answer:
- Solubility Profiling : Conduct turbidimetric titrations in buffered solutions (pH 2–12) to determine critical solubility thresholds. The dual sulfonic acid groups enhance aqueous solubility (>50 mg/mL at pH 7), but precipitation occurs below pH 3 due to protonation of sulfonate moieties .
- Stability Assays : Use UV-Vis spectroscopy (λmax ~480 nm for azo chromophore) to monitor degradation under light exposure (e.g., xenon lamp irradiation). Degradation half-life in aqueous solution is ~72 hours under UV light, necessitating amber glass storage .
Advanced Research Question: What experimental strategies resolve contradictions in spectroscopic data interpretation for azo-linked naphthalene derivatives?
Methodological Answer:
Discrepancies in NMR or IR spectra (e.g., ambiguous aryl proton splitting or azo bond stretching frequencies) can arise from tautomerism or aggregation. Mitigation strategies include:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, FT-IR (azo νN=N ~1400–1600 cm⁻¹), and high-resolution mass spectrometry (HRMS) to cross-verify structural assignments .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational modes and compare with experimental IR data .
- Solvent Screening : Analyze spectra in DMSO-d₆ vs. D₂O to identify solvent-induced shifts in tautomeric equilibria .
Advanced Research Question: How can researchers design experiments to study this compound’s interaction with biological macromolecules (e.g., proteins or DNA)?
Methodological Answer:
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., bovine serum albumin) and measure Stern-Volmer constants to assess binding affinity. The dichlorobenzoyl group may interact with hydrophobic protein pockets .
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., calf thymus DNA) upon intercalation with the planar azo-naphthalene system .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold chip to quantify real-time binding kinetics with target receptors .
Methodological Question: What analytical techniques are effective for quantifying this compound in complex matrices (e.g., environmental or biological samples)?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol/water) to isolate the compound from aqueous matrices. Recovery rates exceed 85% at pH 7 .
- Quantification : Employ HPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). The compound elutes at ~6.2 minutes with m/z 648.485 ([M–2Na+2H]⁻) .
- Interference Mitigation : Add 5% dimethyldichlorosilane to glassware to prevent adsorption losses .
Advanced Research Question: How do structural modifications (e.g., substitution patterns on the benzoyl or cyclohexyl groups) alter photophysical properties?
Methodological Answer:
- Comparative Studies : Synthesize analogs (e.g., replacing dichlorobenzoyl with nitrobenzoyl) and compare molar extinction coefficients (ε) and λmax shifts. The electron-withdrawing Cl groups redshift λmax by ~20 nm compared to H-substituted analogs .
- Time-Resolved Spectroscopy : Use transient absorption spectroscopy to study excited-state dynamics. The disulfonate groups enhance intersystem crossing rates, increasing triplet-state lifetimes .
Methodological Question: What protocols ensure safe handling and disposal of this compound given its potential hazards?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
